Cas no 62969-01-1 (4,6-Dinitroindazole)

4,6-Dinitroindazole is a nitro-substituted indazole derivative with applications in pharmaceutical and chemical research. Its structure features two nitro groups at the 4- and 6-positions, contributing to its reactivity and potential as an intermediate in synthetic chemistry. The compound exhibits stability under controlled conditions, making it suitable for use in high-energy material studies and medicinal chemistry. Its well-defined molecular framework allows for precise modifications, enabling researchers to explore its utility in drug development and energetic material formulations. The compound’s purity and consistent performance are critical for reproducible results in experimental applications. Proper handling and storage are recommended due to its nitro-functionalized nature.
4,6-Dinitroindazole structure
4,6-Dinitroindazole structure
Product name:4,6-Dinitroindazole
CAS No:62969-01-1
MF:C7H4N4O4
MW:208.131060600281
CID:502625
PubChem ID:1713010

4,6-Dinitroindazole Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dinitro-1H-indazole
    • 1H-Indazole,4,6-dinitro-
    • 4,6-Dinitroindazole
    • 1H-Indazole,4,6-dinitro
    • 4,6-dinitro-1(2)H-indazole
    • 4,6-Dinitro-benzopyrazole
    • DTXSID60364857
    • AC-14831
    • CS-0319679
    • FT-0715105
    • AKOS001702840
    • CHEMBL3973669
    • 62969-01-1
    • Inchi: InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9)
    • InChI Key: XDUJSJUGOHAQFZ-UHFFFAOYSA-N
    • SMILES: C1=C(C=C(C2=CNN=C12)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 208.02300
  • Monoisotopic Mass: 208.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Density: 1.752 g/cm3
  • Boiling Point: 455.3ºC at 760 mmHg
  • Flash Point: 229.1ºC
  • Refractive Index: 1.777
  • PSA: 120.32000
  • LogP: 2.42570

4,6-Dinitroindazole Security Information

4,6-Dinitroindazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,6-Dinitroindazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D482863-10mg
4,6-Dinitroindazole
62969-01-1
10mg
$ 135.00 2022-06-05
TRC
D482863-2mg
4,6-Dinitroindazole
62969-01-1
2mg
$ 65.00 2022-06-05
TRC
D482863-1mg
4,6-Dinitroindazole
62969-01-1
1mg
$ 50.00 2022-06-05

Additional information on 4,6-Dinitroindazole

4,6-Dinitroindazole: A Comprehensive Overview

4,6-Dinitroindazole, also known by its CAS number 62969-01-1, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of indazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The presence of two nitro groups at the 4 and 6 positions of the indazole ring imparts unique chemical and physical properties to this compound, making it a subject of extensive research in recent years.

The molecular structure of 4,6-Dinitroindazole consists of an indazole ring with two nitro groups attached at the 4 and 6 positions. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing nature of the nitro groups. The compound has a molecular formula of C7H5N3O4 and a molecular weight of 217.13 g/mol. Its physical properties include a melting point of approximately 205°C and a boiling point that is significantly higher, making it suitable for various thermal applications.

Recent studies have highlighted the potential of 4,6-Dinitroindazole in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The strong electron-withdrawing nature of the nitro groups makes it an excellent candidate for enhancing the electronic properties of these materials. For instance, a study published in the journal Nature Materials demonstrated that incorporating 4,6-Dinitroindazole into MOFs significantly improved their conductivity and stability under harsh conditions.

In addition to its role in materials science, 4,6-Dinitroindazole has shown promise in the field of pharmacology. Preclinical studies have indicated that this compound exhibits potent anti-inflammatory and antioxidant properties. A research team at Stanford University reported that 4,6-Dinitroindazole derivatives could potentially be developed into novel therapeutic agents for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4,6-Dinitroindazole typically involves a multi-step process starting from indazole or its derivatives. One common method involves nitration reactions using mixed acid systems (sulfuric acid and nitric acid) under controlled conditions. The reaction conditions are critical to ensure selective nitration at the desired positions on the indazole ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

The application of CAS No 62969-01-1 extends beyond scientific research into industrial processes. For example, it has been used as an intermediate in the production of high-performance polymers used in aerospace applications. Its ability to withstand extreme temperatures makes it ideal for components exposed to thermal stress during flight operations.

In conclusion, 4,6-Dinitroindazole, with its unique chemical properties and versatile applications, continues to be a focal point in scientific research and industrial development. As new studies emerge, particularly in areas such as drug discovery and advanced materials science, this compound is expected to play an increasingly important role in shaping future technologies.

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